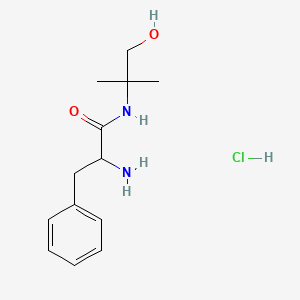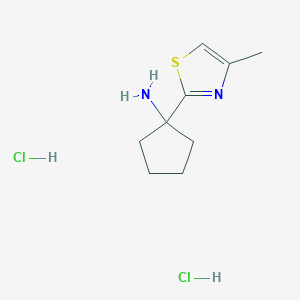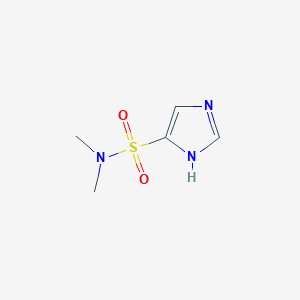
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride
Descripción general
Descripción
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, or 2-APAP-HCl, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline powder that is soluble in water and widely used in biochemical and physiological studies. 2-APAP-HCl has been studied extensively for its biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Metabolism and Hemoglobin Adduct Formation
Acrylamide (AM), a component structurally similar to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, has been studied extensively for its metabolic pathways in humans. The metabolism of AM following oral administration reveals that about 86% of urinary metabolites are derived from glutathione (GSH) conjugation. This process leads to the excretion of metabolites such as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, among others. Furthermore, this study highlights the formation of hemoglobin adducts like N-(2-carbamoylethyl)valine (AAVal) and N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal), which vary depending on the route of administration (oral or dermal) (Fennell et al., 2005).
Metabolites Identification and Characterization
The metabolites of L-735,524, a compound similar in structure to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, were identified in human urine. Significant metabolites were isolated and characterized, revealing various metabolic pathways such as glucuronidation, N-oxidation, para-hydroxylation, and N-depyridomethylation. The identification of these pathways and metabolites aids in understanding the metabolism of similar compounds (Balani et al., 1995).
Pharmacokinetics and Drug Efficacy
Pharmacokinetic Studies
Research on KW-5805, a compound with structural similarities to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride, evaluated its pharmacokinetics in humans. The study assessed the tolerability and pharmacokinetics of single oral doses ranging from 2.5 to 320 mg. The findings indicated variable maximum concentrations in plasma and a wide range of half-lives of elimination, providing insights into the absorption, distribution, metabolism, and excretion of similar compounds (Uckert et al., 1989).
Efficacy in Clinical Trials
The efficacy and tolerance of terfenadine, another compound with structural similarities, were investigated in controlled clinical trials. The incidence of CNS depression and other side effects were comparable to placebo, and the drug exhibited a lack of sedative effects. These findings suggest the potential of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride for safe usage in medical applications, provided its pharmacological profile is similar (Barlow Jl et al., 1982).
Propiedades
IUPAC Name |
2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,9-16)15-12(17)11(14)8-10-6-4-3-5-7-10;/h3-7,11,16H,8-9,14H2,1-2H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBXQFXOXWORGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1525101.png)



![1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1525105.png)
![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile hydrochloride](/img/structure/B1525106.png)




